molecular formula C9H5Br3OS B14516194 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol CAS No. 62523-87-9

3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol

Cat. No.: B14516194
CAS No.: 62523-87-9
M. Wt: 400.91 g/mol
InChI Key: KVOKZKWKQPXFEH-UHFFFAOYSA-N
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Description

3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It consists of a prop-1-yne-1-thiol group attached to a 2,4,6-tribromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4,6-tribromophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Less halogenated derivatives.

    Substitution: Various substituted phenoxypropynes.

Scientific Research Applications

3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and bromophenoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromophenoxy moiety can interact with various biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propargyl bromide: Similar structure but lacks the tribromophenoxy group.

    2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the prop-1-yne-1-thiol moiety.

    Prop-2-yne-1-thiol: Contains the prop-1-yne-1-thiol group but lacks the tribromophenoxy group.

Uniqueness

3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is unique due to the combination of the tribromophenoxy and prop-1-yne-1-thiol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62523-87-9

Molecular Formula

C9H5Br3OS

Molecular Weight

400.91 g/mol

IUPAC Name

3-(2,4,6-tribromophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H5Br3OS/c10-6-4-7(11)9(8(12)5-6)13-2-1-3-14/h4-5,14H,2H2

InChI Key

KVOKZKWKQPXFEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#CS)Br)Br

Origin of Product

United States

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